molecular formula C8H12O3 B129226 1-Methyl-2-oxocyclohexanecarboxylic acid CAS No. 152212-38-9

1-Methyl-2-oxocyclohexanecarboxylic acid

Cat. No.: B129226
CAS No.: 152212-38-9
M. Wt: 156.18 g/mol
InChI Key: SSNKQVCRNSRBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxocyclohexanecarboxylic acid is a cyclohexane-derived carboxylic acid featuring a methyl group at position 1 and a ketone (oxo) group at position 2. The compound’s structure combines the acidity of the carboxylic acid moiety with the steric and electronic effects of the methyl and oxo substituents. The presence of both electron-withdrawing (oxo) and electron-donating (methyl) groups likely influences its reactivity, solubility, and stability compared to simpler cyclohexanecarboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11)5-3-2-4-6(8)9/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNKQVCRNSRBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462201
Record name Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152212-62-9
Record name Cyclohexanecarboxylicacid, 1-methyl-2-oxo-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Reference
2-Methylcyclohexanecarboxylic acid Methyl at C2 1123-25-7 C₈H₁₄O₂ Intermediate in organic synthesis
4-Hydroxycyclohexane-1-carboxylic acid Hydroxyl at C4 17419-81-7 C₇H₁₂O₃ Rare urinary metabolite; low toxicity
1-(Carboxymethyl)cyclohexanecarboxylic acid Carboxymethyl at C1 67950-95-2 C₉H₁₄O₄ Lab chemical; irritant (skin/eyes)
Ethyl 2-oxocyclohexanecarboxylate Ethyl ester, oxo at C2 N/A C₉H₁₄O₃ Ester derivative; higher volatility
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate Dichlorophenyl, oxo at C4 1408058-16-1 C₁₄H₁₄Cl₂O₃ Pharmaceutical intermediate

Key Differences:

  • Acidity and Reactivity : The oxo group at C2 in 1-methyl-2-oxocyclohexanecarboxylic acid enhances acidity compared to 2-methylcyclohexanecarboxylic acid due to electron withdrawal. Conversely, 4-hydroxycyclohexane-1-carboxylic acid exhibits lower acidity because the hydroxyl group is a weaker electron-withdrawing substituent .
  • Solubility : Ester derivatives like ethyl 2-oxocyclohexanecarboxylate demonstrate improved organic-phase solubility compared to carboxylic acids, making them preferable in certain synthetic applications .
  • Biological Activity : The dichlorophenyl-substituted analog (CAS 1408058-16-1) is tailored for pharmaceutical use, highlighting how aromatic substituents expand utility in drug development .

Q & A

Q. Basic

  • FTIR : Identifies carbonyl stretching modes (keto: ~1710 cm⁻¹; enol: ~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
  • NMR : ¹H NMR reveals coupling patterns for axial/equatorial substituents (e.g., J = 10–12 Hz for trans-diaxial protons). ¹³C NMR distinguishes keto (δ ~210 ppm) and enol (δ ~180 ppm) carbons.
  • HRMS : Confirms molecular ion ([M-H]⁻) and fragmentation pathways using Orbitrap or Q-TOF analyzers .

What strategies optimize the solid-state stability of this compound during storage?

Advanced
Accelerated stability studies under controlled humidity (10–60% RH) and temperature (25–40°C) identify degradation pathways. X-ray powder diffraction (XRPD) monitors polymorph transitions, while differential scanning calorimetry (DSC) detects amorphous content. Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) minimizes keto-enol interconversion. For long-term stability, nitrogen-purged vials with desiccants are recommended .

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